molecular formula C35H70O2 B178537 Heptadecyl octadecanoate CAS No. 18299-82-6

Heptadecyl octadecanoate

Cat. No. B178537
CAS RN: 18299-82-6
M. Wt: 522.9 g/mol
InChI Key: GWFGDXZQZYMSMJ-UHFFFAOYSA-N
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Description

Heptadecyl octadecanoate, also known as Heptadecanyl stearate, is a wax ester with the molecular formula C35H70O2 and a molecular weight of 522.93 .


Molecular Structure Analysis

The molecular structure of Heptadecyl octadecanoate consists of a long carbon chain with an ester functional group. The Smiles notation for this compound is O=C(OCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

Heptadecyl octadecanoate has a density of 0.9±0.1 g/cm3 . Its boiling point is 528.4±18.0 °C at 760 mmHg . The compound has a molar refractivity of 161.3±0.3 cm3 and a polar surface area of 26 Å2 .

Scientific Research Applications

Heptadecyl Octadecanoate: A Comprehensive Analysis of Scientific Research Applications:

Drug Targeting and Controlled Drug Delivery

Heptadecyl octadecanoate, known for its role in the formulation of solid lipids, is utilized in drug targeting and controlled drug delivery systems. As a release rate modifier, it helps in the solubilization, stabilization, and enhancement of permeation for improved biopharmaceutical performance of drugs .

Dielectric Material Research

Research on the dielectric properties of Heptadecyl octadecanoate has shown its potential use in electronic applications. Investigations over various frequencies and temperatures provide insights into its behavior as an insulating material .

Hydrogel-Based Drug Delivery Systems

Hydrogels, which are often composed of water and porous structures, can incorporate Heptadecyl octadecanoate as part of their matrix. This allows for the accommodation and controlled release of drugs, extending its application to wound dressings, contact lenses, and tissue engineering .

Wound Management

In the field of wound management, Heptadecyl octadecanoate can be a component in hydrogel formulations that serve as delivery systems for therapeutic agents, aiding in the healing process .

Biomedical Applications

Beyond drug delivery, Heptadecyl octadecanoate’s role in hydrogel biomaterials extends to various biomedical applications, including tissue engineering and regenerative medicine .

Industrial Lubricants

Heptadecyl octadecanoate’s properties make it suitable for use as a lubricant in various industrial applications where high-temperature stability is required.

Multifaceted Applications of Solid Lipid: A Comprehensive Review - Springer Dielectric properties of odd-numbered alcohol esters of C - Springer Hydrogels and Their Applications in Targeted Drug Delivery - MDPI A Comprehensive Review of Hydrogel-Based Drug Delivery Systems - Springer Hydrogel Biomaterials for Drug Delivery: Mechanisms, Design, and Drugs - IntechOpen

properties

IUPAC Name

heptadecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFGDXZQZYMSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302604
Record name heptadecyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecyl octadecanoate

CAS RN

18299-82-6
Record name NSC152077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name heptadecyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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